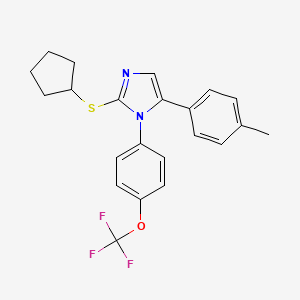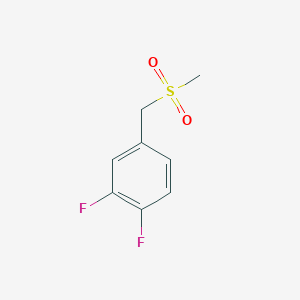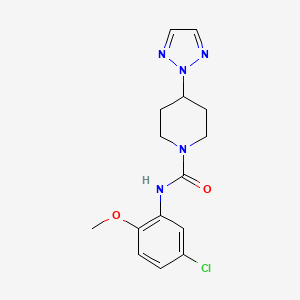
N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Selective Antagonists
Compounds related to the specified chemical structure have been explored for their pharmacological profiles, particularly as selective antagonists for serotonin receptors. The research on WAY-100635, for example, highlights its potency and selectivity as a 5-HT1A receptor antagonist. This compound demonstrates the potential for understanding and modulating serotonin pathways, which could be relevant for treating psychiatric disorders or understanding neuronal functioning (Forster et al., 1995).
Antimicrobial Activities
The antimicrobial activities of 1,2,4-triazole derivatives have been extensively studied, showing promising results against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole compounds that exhibited good to moderate activities against tested bacteria and fungi. Such research underscores the potential of these compounds in developing new antimicrobial agents, which could be crucial for addressing antibiotic resistance challenges (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Research has also focused on synthesizing novel compounds derived from specific chemical frameworks for their potential anti-inflammatory and analgesic properties. For example, Abu‐Hashem et al. (2020) reported on derivatives of visnaginone and khellinone that showed significant COX-2 inhibition, along with analgesic and anti-inflammatory activities. This suggests a pathway for the development of new medications targeting pain and inflammation without the side effects of current drugs (Abu‐Hashem et al., 2020).
Chemical Modification and Activity Enhancement
Another aspect of research involves the chemical modification of compounds to enhance their pharmacological profiles. Nie et al. (2020) explored modifications of a known TRPV1 antagonist to improve its pharmacological and tolerability profiles. Such studies are crucial for drug development, offering insights into the structural features that contribute to the efficacy and safety of pharmacological agents (Nie et al., 2020).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-23-14-3-2-11(16)10-13(14)19-15(22)20-8-4-12(5-9-20)21-17-6-7-18-21/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBKOIHCQUEVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)
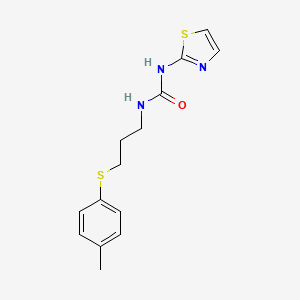
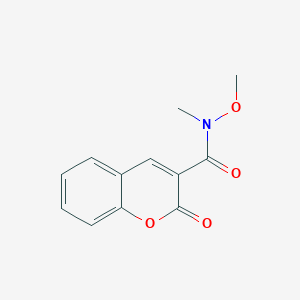
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)


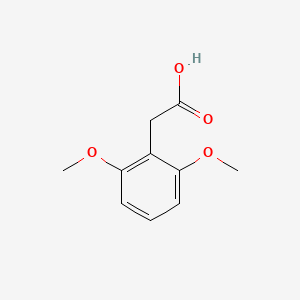

![N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2529368.png)


